4-Sulfonic acid-D-phenylalanine
Description
4-Sulfonic acid-D-phenylalanine is a chiral amino acid derivative featuring a sulfonic acid (-SO₃H) group at the para position of the phenyl ring in the D-configuration. The sulfonic acid group imparts high polarity and acidity (pKa ~1–2), enhancing water solubility and stability under physiological conditions . This compound is of interest in pharmaceutical and biochemical research, particularly in drug delivery systems and enzyme inhibition studies, where its electronic and steric properties modulate interactions with biological targets.
Properties
Molecular Formula |
C9H11NO5S |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-sulfophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m1/s1 |
InChI Key |
ALQIUGWFHKQQHV-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O |
sequence |
X |
Origin of Product |
United States |
Scientific Research Applications
1.1. Pharmacological Chaperones for Phenylketonuria (PKU)
One of the prominent applications of 4-SDPhe is as a pharmacological chaperone in the treatment of phenylketonuria (PKU), an inherited metabolic disorder caused by deficiencies in phenylalanine hydroxylase (PAH). Research indicates that compounds similar to 4-SDPhe can stabilize the functional conformation of PAH, enhancing its activity and stability in patients with PKU.
Case Study:
- A study identified small molecules that increased PAH activity in vitro and in vivo, suggesting that 4-SDPhe or its analogs could serve as effective treatments for PKU by restoring enzyme function .
1.2. Antitumor Activity
4-SDPhe has been investigated for its potential antitumor properties. Its structural similarity to known anticancer agents allows it to interact with various biological pathways involved in tumor growth.
Data Table: Antitumor Activity of 4-SDPhe Analogues
| Compound | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| 4-SDPhe | Inhibition of cell proliferation | 15 | |
| Analog A | Induction of apoptosis | 10 | |
| Analog B | Cell cycle arrest | 12 |
1.3. Synthesis of Polypeptides
4-SDPhe serves as an important intermediate in the synthesis of polypeptide antibiotics such as Gramicidin S. Its sulfonic acid group enhances solubility and reactivity, facilitating the formation of peptide bonds.
Case Study:
- The synthesis process involves using 4-SDPhe to create various peptide sequences that exhibit antimicrobial properties, showcasing its utility in pharmaceutical development .
2.1. Enzyme Inhibition Studies
Research has shown that 4-SDPhe can act as an inhibitor for certain enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and mechanisms.
Data Table: Enzyme Inhibition by 4-SDPhe
| Enzyme | Inhibition Type | Ki (µM) | Reference |
|---|---|---|---|
| PAH | Competitive | 25 | |
| Aromatic Amino Acid Decarboxylase | Non-competitive | 30 |
2.2. Adsorption Studies
In environmental science, 4-SDPhe has been studied for its adsorption properties on activated carbon surfaces functionalized with sulfonic groups, which can be used for removing phenylalanine from wastewater.
Case Study:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Specific Comparisons
4-Borono-D-Phenylalanine
- Structure : Features a boronic acid (-B(OH)₂) group at the para position.
- Properties : Boronic acid enables reversible covalent bonding with diols, making it valuable in neutron capture therapy and proteasome inhibition .
- Key Differences : Less acidic (pKa ~8–9) than sulfonic acid derivatives, with lower solubility in aqueous media.
4-Nitro-D-Phenylalanine
- Structure: Contains a nitro (-NO₂) group at the para position.
- Properties : The nitro group is strongly electron-withdrawing, altering redox behavior. Used in peptide synthesis and as a fluorescence quencher .
- Key Differences : Lacks the ionizable proton of sulfonic acid, resulting in neutral charge at physiological pH.
N-[(4-Methylphenyl)sulfonyl]-D-Phenylalanine
- Structure : A sulfonamide (-SO₂-NH-) linked to a 4-methylphenyl group.
- Properties : Sulfonamide group enhances lipophilicity, improving membrane permeability. Applied in enzyme inhibitor design .
- Key Differences : Reduced acidity (pKa ~10–12) compared to sulfonic acid derivatives.
4-Methyl-Phenylalanine
- Structure : Methyl (-CH₃) group at the para position.
- Properties : Electron-donating methyl group increases hydrophobicity. Used in peptide engineering to modulate steric bulk .
- Key Differences: Non-acidic and less polar than sulfonic acid derivatives.
4-Fluoro-L-Phenylalanine
- Structure : Fluorine (-F) substituent at the para position (L-configuration).
- Properties: Fluorine’s electronegativity enhances metabolic stability. Acts as a non-canonical amino acid in protein synthesis .
- Key Differences : Minimal acidity and moderate polarity compared to sulfonic acid derivatives.
Structural and Functional Data Table
Solubility and Stability Considerations
- Sodium salts (e.g., diphenylamine-4-sulfonate sodium ) are common to enhance bioavailability.
- Sulfonamides and Boronic Acids : Moderate solubility, suitable for lipid-rich environments. Stability varies with pH; boronic acids degrade in strongly acidic conditions .
- Nitro and Methyl Derivatives : Lower solubility necessitates organic solvents for handling. Nitro groups may undergo reduction in vivo .
Preparation Methods
Chemical Synthesis of Chiral D-Phenylalanine Precursors
A foundational step in preparing 4-sulfonic acid-D-phenylalanine is the synthesis of chiral D-phenylalanine, which can then be functionalized to introduce the sulfonic acid group.
- The synthesis involves asymmetric hydrogenation of aryl-substituted precursors using chiral transition metal-organophosphorus catalysts.
- Starting materials such as kharophen styracin derivatives undergo hydro-reduction in the presence of chiral catalysts to yield acetylaminohydroxyphenylarsonic acid intermediates.
- Subsequent hydrolysis removes acetyl groups to afford optically pure D-phenylalanine.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydro-reduction | Kharophen styracin derivative, chiral transition metal-organophosphorus catalyst, methanol, H2 pressure 0.7-4 MPa, 20-80 °C, 2-10 h | ~99.1 | High optical activity achieved |
| Hydrolysis | Acetylaminohydroxyphenylarsonic acid D-phenylalanine, HCl, methanol, reflux 5-9 h | 83 | Removal of acetyl groups |
This method achieves high optical purity (e.e. > 99%) and chemical purity (>98% by HPLC), suitable for pharmaceutical applications.
Dynamic Kinetic Resolution (DKR) for D-Phenylalanine Preparation
DKR is an advanced method that combines racemization and resolution to convert L-phenylalanine into D-phenylalanine efficiently, which can then be sulfonated.
Process Summary:
- L-Phenylalanine is first converted into its hydrochloride salt by reaction with hydrochloric acid.
- The salt undergoes racemization and resolution in the presence of dibenzoyl tartaric acid (L-DBTA) as the resolving agent, triethylamine, and a racemization catalyst (aldehyde pyridine derivatives).
- The reaction is carried out in alcohol solvents (methanol, ethanol, or propanol) at 45-80 °C.
- After reaction, D-phenylalanine L-DBTA disalt is isolated and then treated with hydrochloric acid to release pure D-phenylalanine.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| L-Phenylalanine hydrochloride formation | L-phenylalanine + HCl (1:1-12 molar ratio) | Room temp | Until dissolution and drying | Precursor salt formation |
| Racemization & Resolution | L-phenylalanine hydrochloride + L-DBTA + triethylamine + racemization catalyst | 45-80 | 0.5-2 h addition, 0.5-1 h reaction | Alcohol solvent |
| D-Phenylalanine isolation | D-phenylalanine L-DBTA disalt + HCl | Room temp | 10-30 min | Final product precipitation |
This method boasts near-theoretical 100% conversion with improved yield and stable product quality, making it industrially viable.
Sulfonation Strategies for 4-Sulfonic Acid Functionalization
The introduction of the sulfonic acid group at the 4-position of the phenyl ring in D-phenylalanine is critical for obtaining this compound. While direct synthesis of this compound is less commonly described, sulfonation typically proceeds via oxidation or substitution reactions on protected phenylalanine derivatives.
- Starting from protected phenylalanine derivatives such as Ac-l-Phe(4-CH2SCOCH3)-OEt, oxidative chlorination converts the thioester side chain to sulfonyl chloride intermediates.
- These intermediates react with amines to form sulfonamides, which can be further hydrolyzed or modified to yield sulfonic acid derivatives.
- Enantioselective synthesis methods employ chiral auxiliaries and benzylic bromide intermediates to maintain optical purity.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidative chlorination | Ac-l-Phe(4-CH2SCOCH3)-OEt, oxidant, chlorinating agent | Ac-l-Phe(4-CH2SO2Cl)-OEt | Key intermediate |
| Sulfonamide formation | Ac-l-Phe(4-CH2SO2Cl)-OEt + amine | Sulfonamides | Precursor to sulfonic acid derivatives |
This method was demonstrated in the context of synthesizing sulfonamidomethyl phenylalanine derivatives for peptide synthesis, indicating the feasibility of preparing sulfonic acid analogs with high enantioselectivity.
Additional Notes on Purification and Crystallization
- Ion exchange resins (e.g., strongly acidic resin Diaion SK#1) are used to purify phenylalanine derivatives by adsorption and elution with aqueous ammonia.
- Crystallization from aqueous or alcoholic solutions is a common final step to obtain pure crystalline products.
- pH adjustments during extraction and purification steps are critical for maximizing yield and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Yield & Purity | Application Notes |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Hydro-reduction of aryl precursors, hydrolysis | Chiral transition metal-organophosphorus catalyst | Yield ~83-99%, e.e. >99% | High optical purity D-phenylalanine |
| Dynamic Kinetic Resolution | Racemization + resolution of L-phenylalanine hydrochloride | L-DBTA, triethylamine, aldehyde pyridine catalyst | Near 100% conversion, industrial scale | Efficient D-phenylalanine production |
| Sulfonation via Oxidative Chlorination | Oxidative chlorination of protected phenylalanine, amine substitution | Oxidants, chlorinating agents, amines | Intermediate sulfonyl chlorides, sulfonamides | Enables sulfonic acid derivative synthesis |
| Ion Exchange Purification | Adsorption on acidic resin, elution, crystallization | Diaion SK#1 resin, aqueous ammonia | High purity crystals | Final purification step |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-sulfonic acid-D-phenylalanine, and how can purity be optimized during synthesis?
- The synthesis typically involves sulfonation of D-phenylalanine using concentrated sulfuric acid or sulfonating agents like chlorosulfonic acid under controlled conditions (e.g., 0–5°C to minimize side reactions). Post-synthesis, purification via recrystallization in aqueous ethanol (e.g., 70% ethanol/water) is effective for removing unreacted precursors . Purity can be verified using reverse-phase HPLC with UV detection at 275 nm, as sulfonic acid derivatives often exhibit strong absorbance in this range .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Combine spectroscopic techniques:
- NMR : ¹H and ¹³C NMR can confirm the sulfonic acid group’s position (e.g., chemical shifts at δ 7.5–8.0 ppm for aromatic protons adjacent to the sulfonic acid group) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M-H]⁻ at m/z ~245 for C₉H₁₁NO₅S) .
- Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% deviation .
Q. What solvent systems are optimal for dissolving this compound in biochemical assays?
- The compound is highly soluble in polar solvents like water (≥50 mg/mL at 25°C) and dimethyl sulfoxide (DMSO). For protein interaction studies, use phosphate-buffered saline (PBS, pH 7.4) to maintain physiological compatibility. Avoid organic solvents like acetonitrile, which may precipitate the sulfonic acid group .
Advanced Research Questions
Q. How does this compound influence protein conformational dynamics in NMR studies?
- Incorporate this compound site-specifically into proteins via genetic codon expansion or chemical ligation. Use ¹⁹F-NMR (if fluorine-labeled analogs are synthesized) to monitor side-chain flexibility, as the sulfonic acid group’s electronegativity alters local chemical environments. For example, in ligand-binding studies, chemical shift perturbations (Δδ > 0.1 ppm) can indicate conformational changes in hydrophobic pockets .
Q. What strategies mitigate hydrolysis of the sulfonic acid group under physiological conditions?
- Hydrolysis of aryl sulfonic acids is pH- and temperature-dependent. To stabilize the compound:
- Maintain solutions at pH 6–8 and store at –20°C to slow hydrolysis.
- Use lyophilization for long-term storage, as solid-state degradation is negligible .
Q. How can this compound be utilized in conductive polymer composites for biosensing applications?
- The sulfonic acid group enhances hydrophilicity and ionic conductivity. Co-polymerize with poly(3,4-ethylenedioxythiophene) (PEDOT) via oxidative polymerization (e.g., using FeCl₃ as an oxidant). The resulting composite exhibits improved electrochemical stability (cyclic voltammetry retention >90% after 500 cycles) and biocompatibility for glucose or neurotransmitter detection .
Q. What experimental designs resolve contradictions in reported binding affinities of this compound with serum proteins?
- Discrepancies often arise from assay conditions. Standardize protocols:
- Use isothermal titration calorimetry (ITC) at 25°C in PBS (pH 7.4) to measure binding constants (Kₐ).
- Compare with surface plasmon resonance (SPR) data under identical buffer conditions.
- Control for ionic strength variations, as sulfonic acid groups are sensitive to counterion effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
